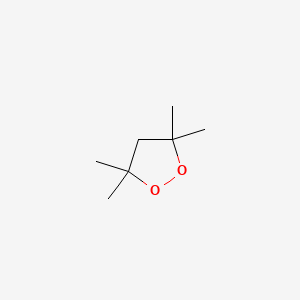
3,3,5,5-Tetramethyl-1,2-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethyl-1,2-dioxolane is an organic compound with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.1849 g/mol It is a cyclic acetal, characterized by a five-membered ring containing two oxygen atoms and four methyl groups attached to the carbon atoms adjacent to the oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,5,5-Tetramethyl-1,2-dioxolane can be synthesized through the oxidation of cyclopropane derivatives with singlet oxygen or molecular oxygen in the presence of a suitable catalyst . Other methods include autooxidation, nucleophilic displacement with hydrogen peroxide, treatment with mercury (II) nitrate, and photolysis of extended π-systems .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethyl-1,2-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
3,3,5,5-Tetramethyl-1,2-dioxolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethyl-1,2-dioxolane involves its interaction with molecular targets and pathways within cells. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions . It may also interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioxolane: A structural isomer with a similar ring structure but different substitution pattern.
1,3-Dioxolane: Another isomer with the oxygen atoms in different positions within the ring.
1,2-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness
3,3,5,5-Tetramethyl-1,2-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high degree of methylation makes it more hydrophobic and less reactive compared to its analogs .
Properties
CAS No. |
22431-90-9 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3,3,5,5-tetramethyldioxolane |
InChI |
InChI=1S/C7H14O2/c1-6(2)5-7(3,4)9-8-6/h5H2,1-4H3 |
InChI Key |
MUAPWBKCTHUXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OO1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


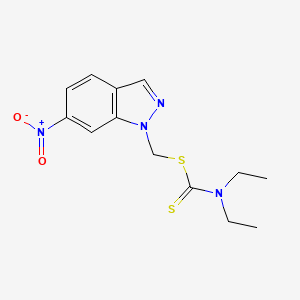
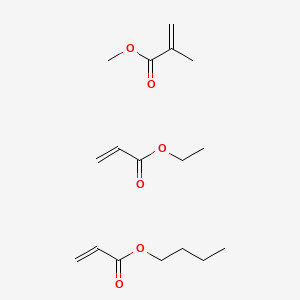
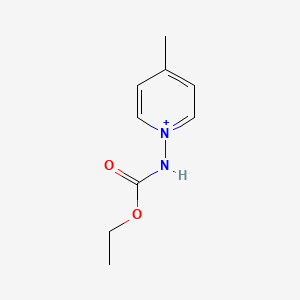
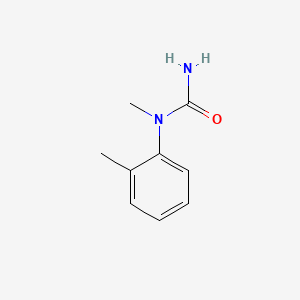
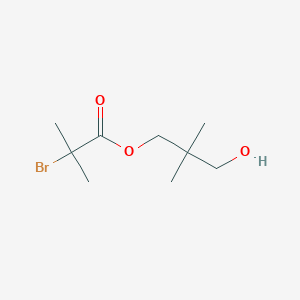
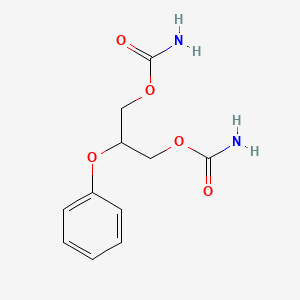

![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)

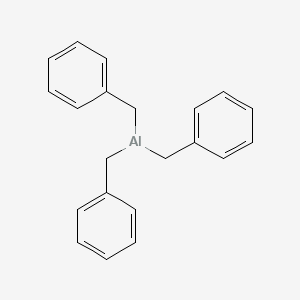
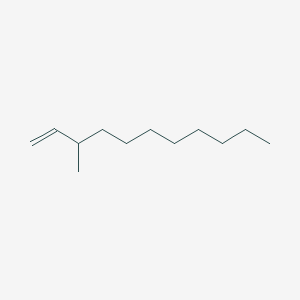
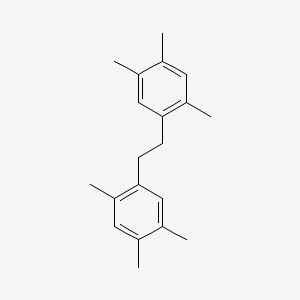
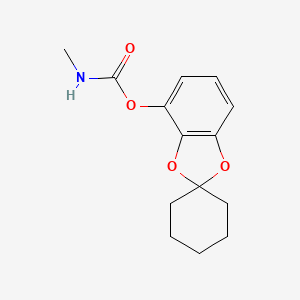
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
